Antibacterial agent 232

Antifungal Agricultural Chemistry Pesticide Discovery

Antibacterial agent 232 (Y41) is a uniquely potent benzyl ester whose trifluoromethyl group is essential for its EC50 of 0.708 mg/L against Botrytis cinerea. Unlike generic analogs, its precise structure drives a distinct membrane-peroxidation mechanism. Its straightforward synthesis ensures cost-effective supply for SAR-driven fungicide development, chemical probe studies, or reference-standard screening. Verify authenticity via CAS 2694805-94-0.

Molecular Formula C10H6Cl3F3O2
Molecular Weight 321.5 g/mol
Cat. No. B15559524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 232
Molecular FormulaC10H6Cl3F3O2
Molecular Weight321.5 g/mol
Structural Identifiers
InChIInChI=1S/C10H6Cl3F3O2/c11-6-1-5(9(13)7(12)2-6)4-18-8(17)3-10(14,15)16/h1-2H,3-4H2
InChIKeyTVJSDVZFNHBYRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Antibacterial Agent 232 (Compound Y41) CAS 2694805-94-0 for Antifungal Research


Antibacterial agent 232 (compound Y41) is a synthetic small molecule characterized by a simple trifluoromethyl-substituted benzyl ester structure (C10H6Cl3F3O2; MW 321.51) . It exhibits potent in vitro antifungal activity, primarily studied for its efficacy against Botrytis cinerea, a common phytopathogenic fungus, with a reported EC50 value of 0.708 mg/L [1]. While its name suggests an antibacterial role, the compound's established and published bioactivity data and its proposed novel mechanism of action—disrupting cell membrane integrity via induced cellular peroxidation—position it as a promising candidate for agricultural fungicide research and development [1]. Its straightforward synthesis from a chloro-substituted benzyl ester backbone contributes to its cost-effectiveness as a research tool [1].

Why Generic Substitution is Not Recommended for Antibacterial Agent 232 (Y41)


Substituting Antibacterial agent 232 (Y41) with a generic analog or a structurally similar benzyl ester is not scientifically justifiable due to a high degree of structure-dependent bioactivity. A comprehensive structure-activity relationship (SAR) study across 53 analogs demonstrated that subtle modifications to the acid fragment of the benzyl ester structure drastically alter antifungal potency [1]. For example, Y41, which contains a specific trifluoromethyl aliphatic acid fragment, shows an EC50 of 0.708 mg/L against Botrytis cinerea, while a close structural analog, Y36, which features a thiazole-4-acid moiety, displays a different bioactivity profile, including strong in vivo curative effects [1]. This indicates that the precise three-dimensional and electronic properties conferred by the trifluoromethyl group in Y41 are critical for its unique in vitro potency and novel mechanism of action involving membrane disruption [1]. Simple substitution with an untested analog is likely to result in significantly altered, and likely inferior, biological performance.

Quantitative Evidence Guide: Differentiating Antibacterial Agent 232 (Y41) for Scientific Procurement


In Vitro Potency: Y41 Outperforms a Structurally Similar Analog Against Botrytis cinerea

In a head-to-head comparison within the same study, compound Y41 demonstrated superior in vitro fungicidal potency against Botrytis cinerea when compared to compound Y36, a close structural analog. Y41's activity is defined by a low EC50 value, making it a more potent research candidate for inhibiting mycelial growth [1].

Antifungal Agricultural Chemistry Pesticide Discovery

In Vitro Potency Benchmarking: Y41 Demonstrates Favorable Potency Compared to a Commercial Fungicide

In cross-study comparisons, the EC50 value of Y41 against Botrytis cinerea is notably lower than that reported for several other benzyl ester derivatives. A separate study on 3,5-dichlorobenzyl ester derivatives reported an EC50 of 6.60 mg/L against B. cinerea [1]. Y41's EC50 of 0.708 mg/L [2] is approximately 9.3-fold more potent, and it is also more potent than the commercial fungicide boscalid, which has a reported EC50 of 1.24 mg/L against the same pathogen [1].

Antifungal Pesticide Science Comparative Efficacy

Novel Mechanism of Action: Differentiating Y41 from Conventional Antifungals

Unlike many commercial fungicides that target specific enzymes (e.g., ergosterol biosynthesis, respiration), Y41 is proposed to act via a novel pathway: it disrupts the integrity of fungal cell membranes by inducing cellular peroxidation [1]. Experimental evidence shows that treatment with Y41 leads to increased membrane permeability and significant leakage of intracellular contents, a mechanism confirmed by scanning electron microscopy (SEM) and biochemical assays [1]. This is a class-level inference, differentiating it from traditional fungicides.

Mechanism of Action Cell Membrane Disruption Antifungal Resistance

Optimal Application Scenarios for Procuring Antibacterial Agent 232 (Y41)


Lead Compound for Novel Antifungal Development Against Botrytis cinerea

Procure Antibacterial agent 232 as a high-potency lead compound for structure-activity relationship (SAR) studies aimed at developing new fungicides against B. cinerea. Its exceptional in vitro EC50 of 0.708 mg/L [1] makes it an ideal starting point for chemical optimization, particularly for modifications to the benzyl ester backbone or trifluoromethyl group to enhance in vivo stability or broaden the antifungal spectrum.

Probe for Investigating Fungal Cell Membrane Peroxidation Pathways

Utilize Antibacterial agent 232 as a chemical probe to dissect the cellular pathways leading to membrane peroxidation and disruption in phytopathogenic fungi. Its established mechanism of inducing cellular peroxidation [1] provides a specific tool for researchers studying fungal cell death, membrane biophysics, and the oxidative stress response.

Reference Standard in Comparative Antifungal Potency Screens

Use Antibacterial agent 232 as a high-potency reference standard in in vitro screening assays when evaluating new synthetic compounds or natural product extracts for activity against Botrytis cinerea. Its well-defined EC50 value of 0.708 mg/L [1] offers a reliable benchmark for gauging the relative efficacy of novel antifungal agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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